

Glucopiericidin B: A Comparative Analysis of Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucopiericidin B*

Cat. No.: *B1239076*

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This guide provides a comparative analysis of the transporter cross-reactivity of **Glucopiericidin B**. Due to the limited direct experimental data on **Glucopiericidin B**, this guide utilizes data from its close structural analog, Glucopiericidin A, as a primary point of comparison. The information is presented to aid in the evaluation of its potential as a selective research tool or therapeutic agent.

Executive Summary

Glucopiericidin A, a potent inhibitor of glucose transporters (GLUTs), demonstrates significant activity against GLUT1 and GLUT4.^[1] Its deglycosylated counterpart, Piericidin A, primarily targets mitochondrial complex I, highlighting the critical role of the glucose moiety in GLUT inhibition.^[1] When compared to the well-characterized pan-GLUT inhibitor Cytochalasin B, Glucopiericidin A exhibits a significantly lower IC₅₀, suggesting higher potency. This guide provides available quantitative data, detailed experimental protocols for assessing transporter inhibition, and visual diagrams to illustrate the molecular interactions and experimental workflows.

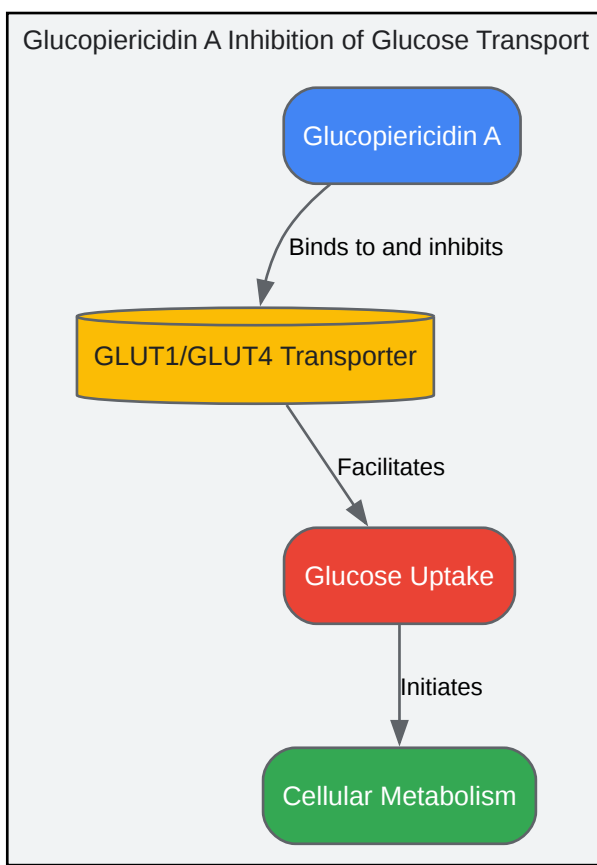
Quantitative Comparison of Transporter Inhibition

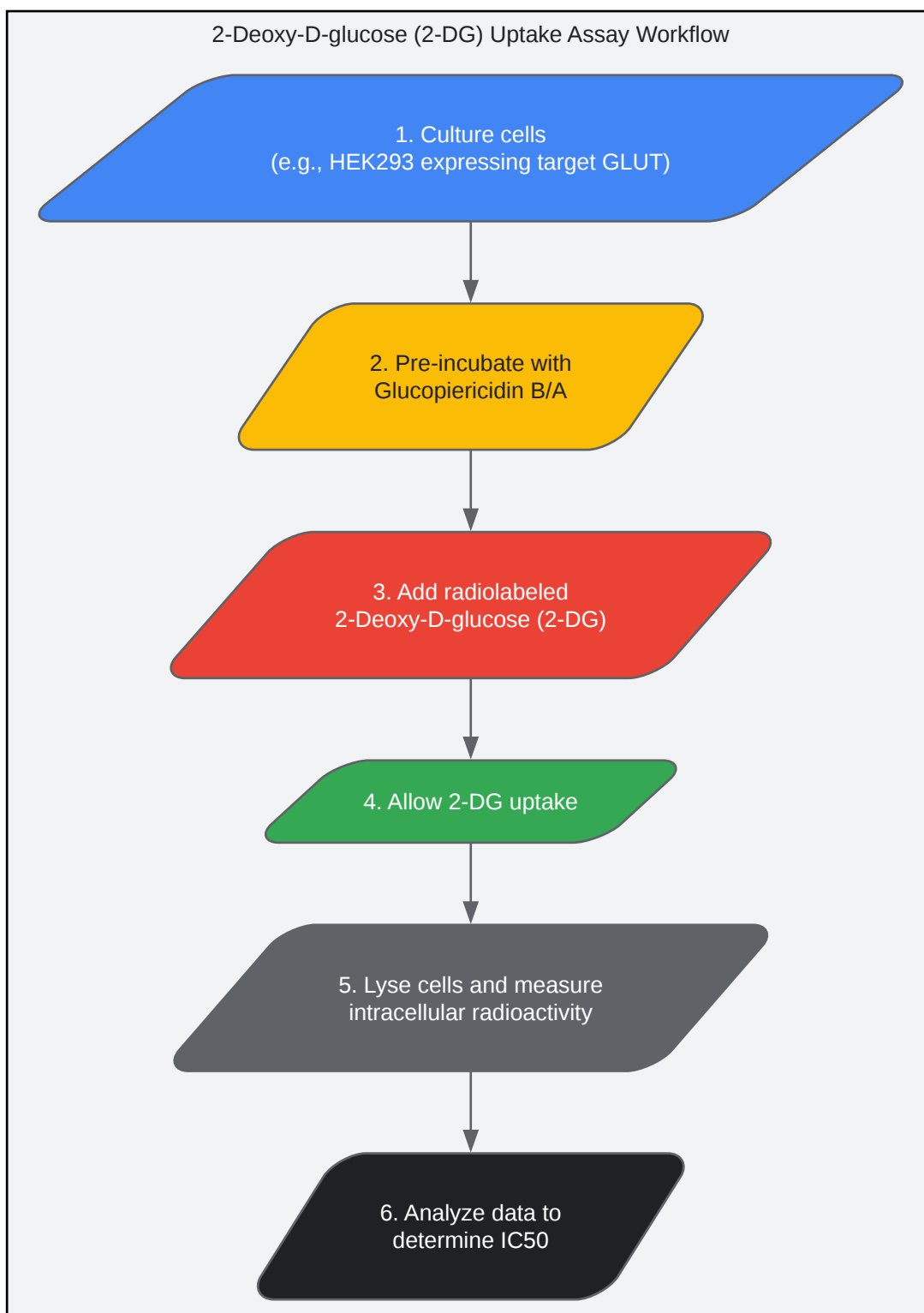
The following table summarizes the inhibitory concentrations (IC₅₀) of Glucopiericidin A and other relevant compounds against various transporters. This data is essential for understanding the potency and selectivity of these molecules.

Compound	Transporter Target(s)	IC50	Cell Line/System	Reference
Glucopiericidin A	GLUT1, GLUT4	22 nM	A431 cells	[1]
Piericidin A	Mitochondrial Complex I	-	-	[1]
Cytochalasin B	GLUT1, GLUT2, GLUT3, GLUT4	~500 nM	Human Erythrocytes	[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for assessing transporter inhibition, the following diagrams are provided.





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References

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- 2. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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